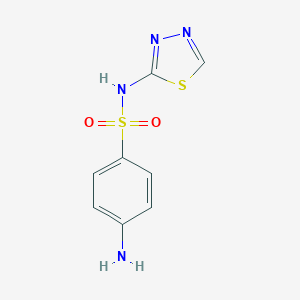

4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Übersicht

Beschreibung

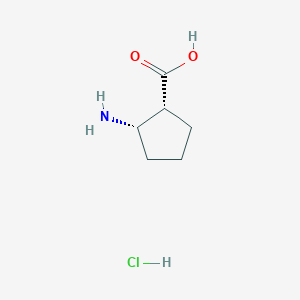

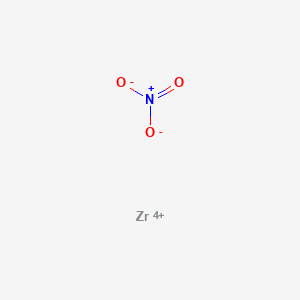

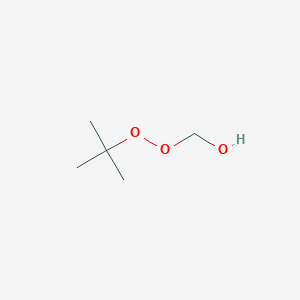

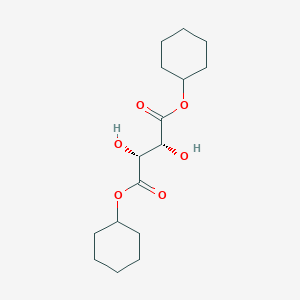

“4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C11H14N4O2S2 . It is part of a larger group of compounds known as 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest due to their wide range of biological properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide”, typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The molecular structure of “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

1,3,4-Thiadiazole molecules, including “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide”, are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide , have been extensively studied for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. The structural modifications of these derivatives can lead to potent antibacterial and antifungal agents, which are crucial in the fight against drug-resistant strains .

Anti-Inflammatory and Analgesic Applications

The thiadiazole nucleus is a common feature in many anti-inflammatory and analgesic drugs. The derivatives of 1,3,4-thiadiazole exhibit significant anti-inflammatory and analgesic activities, making them valuable for the development of new therapeutic agents in this category .

Antiepileptic Drugs

Some 1,3,4-thiadiazole derivatives have been identified to possess antiepileptic properties. This is attributed to the nitrogen and sulfur atoms in the thiadiazole ring, which can interact with biological targets to modulate neuronal activity and reduce seizure incidence .

Antiviral Agents

Research has indicated that certain 1,3,4-thiadiazole derivatives can act as non-nucleoside antiviral agents. Although their activity and selectivity may be limited compared to established drugs, they serve as a basis for future modifications in the search for new potent antiviral medications .

Antineoplastic (Antitumor) Agents

The 1,3,4-thiadiazole derivatives have been evaluated for their antitumor properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway for the development of new anticancer drugs .

Agricultural Chemicals

Derivatives of 1,3,4-thiadiazole, including 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide , have found applications in agriculture as well. They are used in the synthesis of plant protection products such as insecticides, fungicides, and growth regulators. Their ability to inhibit nitrification of nitrogen fertilizers makes them valuable in managing nutrient uptake in crops .

Wirkmechanismus

Target of Action

Similar compounds containing a 1,3,4-thiadiazole group have been reported to exhibit antitumor and antimicrobial activities, suggesting potential targets could be related to these biological processes.

Mode of Action

It is known that similar compounds containing a 1,3,4-thiadiazol-2-amine scaffold have shown inhibition of the interleukin-6 (il-6)/jak/stat3 pathway , which is crucial in various cellular processes including cell growth and immune response.

Result of Action

Similar compounds have shown antitumor and antimicrobial activities, suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEAASNFYTUARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873827 | |

| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

CAS RN |

16806-29-4 | |

| Record name | NSC35261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)